molecular formula C18H16FN3OS B2853133 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 893394-18-8

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide

Cat. No. B2853133
CAS RN: 893394-18-8
M. Wt: 341.4
InChI Key: LBDFJOOKVRPMJJ-UHFFFAOYSA-N
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Description

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide, also known as BISA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BISA is a small molecule that has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammatory cytokine production, and the reduction of oxidative stress and inflammation in the brain. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential therapeutic applications in various fields, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide. One direction is the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Another direction is the optimization of its pharmacokinetics and bioavailability to improve its efficacy in vivo. Furthermore, the identification of its specific targets and the elucidation of its mechanism of action may provide insights into its therapeutic potential and facilitate the development of more potent analogs.

Synthesis Methods

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide can be synthesized using various methods, including the reaction of 2-(1-benzylimidazol-2-yl)thiol with 2-fluorophenylacetyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-(1-benzylimidazol-2-yl)thiol with 2-fluorophenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). Both methods result in the formation of this compound as a white solid with a high yield.

Scientific Research Applications

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide has shown potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has demonstrated anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also shown anti-inflammatory activity by reducing the production of inflammatory cytokines. In addition, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-15-8-4-5-9-16(15)21-17(23)13-24-18-20-10-11-22(18)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDFJOOKVRPMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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